N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide is a synthetic organic compound characterized by the presence of a chloro-fluoro-substituted phenyl ring and a pyridinylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with an appropriate acyl chloride or anhydride under basic conditions.
Introduction of the Chloro-Fluoro-Substituted Phenyl Ring: The chloro-fluoro-substituted phenyl ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chloro-fluoro-substituted benzene derivative reacts with the ethanediamide backbone.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a reductive amination reaction, where pyridine-2-carboxaldehyde reacts with the intermediate product from the previous step in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted products with new functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific biological pathways.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is evaluated for its potential use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloro-fluoro-substituted phenyl ring and the pyridinylmethyl group contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]methanediamide
- N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]propanediamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the pyridinylmethyl group, provides a unique structural framework that can interact with various molecular targets in a specific manner.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2/c15-11-7-9(4-5-12(11)16)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAJPAFVMHQYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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